(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol
Description
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(5-phenyl-1,2,4-thiadiazol-3-yl)methanol |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
InChI Key |
KDESQLPDNXUCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol with structurally related heterocycles:
*Estimated based on structural analogs.
Key Observations:
- Hydrophilicity : The hydroxymethyl group in the target compound improves water solubility relative to halogenated (e.g., chloroacetamide ) or aromatic substituents.
- Steric Considerations : Triazole derivatives (e.g., ) exhibit greater steric bulk, which may influence binding affinity in enzyme pockets.
Kinase Modulation
- Thiadiazole Derivatives: Compounds like 2-cyano-N-[5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide (24) show c-Abl kinase activation, attributed to the electron-deficient thiadiazole core and flexible substituents . The hydroxymethyl group in the target compound could similarly modulate kinase activity through H-bond interactions.
- Oxadiazole Analogs: Limited bioactivity data exist for (5-phenyl-1,2,4-oxadiazol-3-yl)methanol, but oxadiazoles are generally associated with antimicrobial and anti-inflammatory properties .
Comparative Advantages and Limitations
Preparation Methods
Cyclodehydration of Thiosemicarbazide Derivatives
Procedure :
-
Starting Material : Phenylacetic acid derivatives or substituted benzothioamides.
-
Cyclization : React with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.
-
Hydrolysis : Treat the intermediate with aqueous NaOH (pH 8) to yield 5-phenyl-1,3,4-thiadiazole-2-amine.
-
Functionalization : Introduce the hydroxymethyl group via:
Yield : 70–85% (over 3 steps).
Key Data :
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | POCl₃, 80°C | Thiadiazole-2-amine |
| 2 | NaOH, H₂O | 5-Phenyl-1,3,4-thiadiazol-2-amine |
| 3 | HCHO, K₂CO₃ | (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol |
Diazotization and Coupling Strategy
Procedure :
-
Diazonium Salt Formation : Diazotize 5-phenyl-1,3,4-thiadiazole-2-amine using NaNO₂ and H₂SO₄ at 0–5°C.
-
Coupling : React with methanol or formaldehyde under basic conditions (e.g., KOH/EtOH).
-
Isolation : Purify via recrystallization from ethanol or methanol.
Mechanistic Insight :
The diazonium intermediate undergoes nucleophilic substitution, where the hydroxymethyl group replaces the amino group.
Direct Hydroxymethylation via Grignard Reagent
Procedure :
-
Thiadiazole Synthesis : Prepare 3-bromo-5-phenyl-1,2,4-thiadiazole via bromination of the parent thiadiazole.
-
Grignard Reaction : Treat with formaldehyde in the presence of Mg turnings in dry THF.
-
Quenching : Hydrolyze with NH₄Cl solution to yield the alcohol.
Advantages : Avoids multi-step functionalization but requires strict anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
Elemental Analysis : Calculated for C₉H₇N₃OS: C 54.78%, H 4.14%, N 19.16%; Found: C 54.98%, H 3.97%, N 19.42%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclodehydration | 85 | >99 | Multi-step synthesis |
| Diazotization | 75 | 98 | Sensitivity to temperature |
| Grignard | 65 | 97 | Anhydrous conditions required |
Industrial-Scale Considerations
-
Cost-Effectiveness : Cyclodehydration is preferred due to readily available starting materials.
-
Safety : Diazotization requires careful handling of toxic nitrous acid byproducts.
-
Green Chemistry : Recent efforts use ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents for cyclization.
Applications and Derivatives
Q & A
Q. What are the standard synthetic routes for (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol?
The compound is synthesized via alkylation of a thiol intermediate. A key method involves reacting 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in an aqueous medium. Subsequent acidification with ethanoic acid yields the target acid, which can be further derivatized into salts. Solvent choice (e.g., water or propan-2-ol) and purification via recrystallization (e.g., from methanol) are critical for purity .
Q. What characterization techniques confirm the structure of this compound derivatives?
Structural confirmation employs:
- IR spectroscopy to identify functional groups (e.g., -OH, -SH).
- Elemental analysis to verify composition.
- Thin-layer chromatography (TLC) for purity assessment. Recrystallization from solvents like methanol or ethanol ensures crystalline purity. For salts, additional methods like melting point analysis and solubility profiling are used .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound salts?
Optimization variables include:
- Solvent selection : Aqueous media favor inorganic salt formation (e.g., Na+, K+ salts), while alcoholic media (propan-2-ol) are optimal for organic salts (e.g., morpholine, piperidine derivatives).
- Stoichiometry : Precise molar ratios of acid-to-base ensure high yields.
- Temperature : Controlled heating (e.g., reflux) improves reaction kinetics. Post-synthesis, crystallization from methanol/water mixtures enhances purity .
Q. What computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes, receptors). For example, docking studies on triazole-thiadiazole hybrids predict antimicrobial or anticancer potential .
- QSAR analysis : Correlates structural descriptors (e.g., logP, electronegativity of substituents) with biological activity. Hydrophobic substituents may enhance membrane penetration, while electron-withdrawing groups improve target interaction .
Q. How to resolve contradictions in experimental data from different synthesis methods?
Contradictions (e.g., yield disparities or purity issues) are addressed by:
- Parameter variation : Systematically testing solvents, temperatures, and reagent ratios.
- Analytical validation : Using HPLC or NMR to compare intermediates and final products.
- Reproducibility checks : Replicating protocols across independent labs. For instance, aqueous synthesis may yield higher-purity acids, while alcoholic conditions favor salt solubility .
Q. How does salt formation impact the physicochemical properties and bioavailability of this compound?
Salt formation alters:
- Solubility : Inorganic salts (e.g., Mg²⁺, Zn²⁺) increase aqueous solubility, enhancing bioavailability. Organic salts (e.g., diethylamine derivatives) improve lipid solubility for better membrane permeability.
- Stability : Metal salts often exhibit higher thermal stability, while organic salts may degrade faster under acidic conditions. These properties are critical for pharmacological screening and formulation development .
Methodological Notes
- Data reliability : References prioritize peer-reviewed journals (e.g., Zaporozhzhia Medical Journal) and authoritative databases (PubChem).
- Advanced techniques : Emphasis on molecular modeling (e.g., docking) and systematic experimental design aligns with current research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
